N-(4-ethoxyphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide
Description
N-(4-ethoxyphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic carboxamide derivative featuring an imidazole core substituted with a benzyl group bearing a 2-methoxybenzamido moiety and an N-linked 4-ethoxyphenyl group.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-3-35-22-14-12-21(13-15-22)30-27(33)24-17-31(18-28-24)16-19-8-10-20(11-9-19)29-26(32)23-6-4-5-7-25(23)34-2/h4-15,17-18H,3,16H2,1-2H3,(H,29,32)(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCHYHRGFHXYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and pharmacological effects.
Chemical Structure and Synthesis
The compound features an imidazole core, which is a common motif in many bioactive molecules. The synthesis typically involves multi-step organic reactions, including coupling reactions and functional group modifications to achieve the desired pharmacophore. The detailed synthetic routes have been documented in various studies, highlighting the importance of optimizing reaction conditions for yield and purity.
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. The imidazole ring is known to interact with biological targets such as kinases, making it a candidate for cancer therapy.
Key Mechanisms Include:
- Inhibition of Kinases: The compound has shown potential as an inhibitor of various kinases, which play critical roles in cell proliferation and survival.
- Induction of Apoptosis: Studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.
- Cell Cycle Arrest: It has been observed to cause cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells.
Antitumor Activity
The compound has been evaluated for its antitumor properties in several studies:
- In Vitro Studies: In various cancer cell lines, including breast and colon cancer models, this compound demonstrated significant antiproliferative activity with IC50 values ranging from nanomolar to low micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.52 | Apoptosis induction |
| HCT116 (Colon) | 0.64 | Cell cycle arrest |
| KMS-12 BM (Myeloma) | 1.40 | Kinase inhibition |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Breast Cancer Cells: A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.
- Colon Cancer Model: In vivo studies using mouse models showed that administration of the compound significantly reduced tumor size compared to control groups.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution: Preliminary studies suggest good oral bioavailability and tissue distribution, although further studies are needed to confirm these findings.
- Metabolism: The compound undergoes hepatic metabolism, which may influence its efficacy and safety profile.
- Toxicity Assessment: Early toxicity evaluations indicate a favorable safety profile at therapeutic doses; however, long-term studies are essential for comprehensive safety assessment.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and analogs from the provided evidence:
Key Observations:
Benzimidazole derivatives (e.g., ) are associated with anticancer activity due to DNA intercalation or kinase inhibition, suggesting the target may share similar mechanisms .
The 2-methoxybenzamido group in the target vs. 2,4-dimethoxybenzamido in BB02653 reduces steric hindrance, which could enhance binding to flat protein surfaces (e.g., kinases) .
Synthetic Routes :
- The target compound likely requires multi-step synthesis involving amide coupling (e.g., benzamido-benzyl linkage) and imidazole cyclization. In contrast, benzimidazole analogs () utilize one-pot reductive cyclization with sodium dithionite, offering higher efficiency .
Pharmacological and Physicochemical Properties
A. Lipophilicity and Solubility :
- The ethoxy and methoxy groups in the target compound increase logP compared to azetidinones () but reduce water solubility. This balance may optimize oral bioavailability .
B. Hydrogen-Bonding Capacity :
- The carboxamide group in the target acts as both H-bond donor and acceptor, a feature critical for interactions with proteins (e.g., kinase ATP-binding pockets) . This is shared with benzimidazole-carboxamide analogs () but absent in azetidinones () .
Q & A
Q. How to address low yields in large-scale synthesis?
- Root cause : Byproduct formation (e.g., dehalogenation) due to reactive catalysts.
- Solution : Switch to selective catalysts (e.g., Raney nickel) and optimize stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
